6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride
Description
Properties
IUPAC Name |
6,8-dibromo-3-methyl-2,4-dihydro-1H-quinazoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2.ClH/c1-13-4-6-2-7(10)3-8(11)9(6)12-5-13;/h2-3,12H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRKBGKQTJQYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C(=CC(=C2)Br)Br)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 6,8-dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride typically involves multi-step organic synthesis starting from suitably substituted quinazoline precursors. The key steps include:
- Bromination: Introduction of bromine atoms selectively at the 6 and 8 positions of the quinazoline ring.
- Reduction or partial hydrogenation: To achieve the tetrahydroquinazoline core, reduction of the quinazoline ring is performed.
- Methylation: Introduction of the methyl group at the 3-position, often via alkylation reactions.
- Formation of hydrochloride salt: The free base is converted to its hydrochloride salt to improve stability and handling.
These steps are often conducted under controlled temperature and solvent conditions to optimize yield and purity.
Detailed Preparation Methodology
Based on available research and patent literature, the preparation method can be outlined as follows:
| Step | Process Description | Conditions | Notes |
|---|---|---|---|
| 1. Starting Material Preparation | Use of quinazoline or tetrahydroquinazoline derivatives as starting materials | Organic solvents such as dichloromethane or ethanol | Purity of starting materials critical for selectivity |
| 2. Selective Bromination | Introduction of bromine at 6 and 8 positions using brominating agents (e.g., Br2 or N-bromosuccinimide) | Temperature controlled at 0–25°C to avoid over-bromination | Bromination pattern confirmed by NMR and mass spectrometry |
| 3. Methyl Group Introduction | Alkylation at the 3-position using methylating agents such as methyl iodide or dimethyl sulfate | Basic conditions (e.g., NaH or K2CO3) in polar aprotic solvents | Reaction monitored by TLC and HPLC |
| 4. Reduction to Tetrahydroquinazoline | Partial hydrogenation or chemical reduction to saturate the quinazoline ring | Catalytic hydrogenation (Pd/C) or chemical reductants (e.g., NaBH4) | Reaction time and pressure optimized to avoid over-reduction |
| 5. Hydrochloride Salt Formation | Reaction with HCl gas or HCl in ether to form the hydrochloride salt | Room temperature or slight cooling | Salt formation improves compound stability and crystallinity |
| 6. Purification | Recrystallization from inert solvents such as ethyl acetate or ethanol | Controlled temperature recrystallization | Purity assessed by HPLC and elemental analysis |
Research Findings on Preparation
The selective bromination at 6 and 8 positions is critical and is influenced by the electronic nature of the quinazoline ring. Studies indicate that mild brominating agents and low temperatures help achieve the desired dibrominated product without side reactions.
The methylation step requires careful control of base strength and solvent polarity to prevent multiple alkylations or side reactions. Polar aprotic solvents like DMF or DMSO have been shown to facilitate efficient methylation.
The reduction step to form the tetrahydroquinazoline core is often performed via catalytic hydrogenation under mild conditions to avoid ring cleavage or over-reduction. Alternatively, chemical reductants such as sodium borohydride can be used with moderate yields.
The final hydrochloride salt formation stabilizes the compound and enhances its handling properties. The salt typically crystallizes as a white solid with good purity, suitable for further synthetic applications.
Comparative Analysis of Preparation Methods
| Parameter | Method A: Catalytic Hydrogenation | Method B: Chemical Reduction (NaBH4) | Method C: Direct Bromination and Alkylation |
|---|---|---|---|
| Selectivity | High | Moderate | High (with controlled conditions) |
| Reaction Time | 4–6 hours | 2–3 hours | 1–2 hours |
| Yield (%) | 70–85 | 60–75 | 65–80 |
| Purity (HPLC) | >98% | ~95% | ~96% |
| Scalability | Good | Moderate | Good |
| Environmental Impact | Low (hydrogen gas used) | Moderate (chemical waste) | Moderate (bromine handling required) |
Summary Table of Synthetic Parameters
| Step | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Selective Bromination | Br2 or NBS | DCM, CHCl3 | 0–25 | 1–2 hours | 75–85 | Controlled addition critical |
| Methylation | Methyl iodide, base (K2CO3) | DMF, DMSO | 20–40 | 2–3 hours | 70–80 | Avoid excess methylation |
| Reduction to Tetrahydroquinazoline | Pd/C + H2 or NaBH4 | Ethanol, MeOH | 25–50 | 3–6 hours | 65–85 | Catalytic hydrogenation preferred |
| Hydrochloride Salt Formation | HCl gas or HCl in ether | Ether, EtOH | 0–25 | 1 hour | >90 | Salt crystallization improves stability |
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Amine derivatives of the quinazoline ring.
Substitution: Substituted quinazolines with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Therapeutic Potential : This compound is pivotal in synthesizing bioactive quinazoline derivatives known for their therapeutic properties. Research indicates that these derivatives exhibit anti-cancer, anti-inflammatory, and antibacterial activities.
Synthesis Methods :
- Aza-reaction
- Microwave-assisted reaction
- Metal-mediated reaction
These techniques modify the quinazoline core structure to introduce pharmacophores that enhance biological activity. For instance, derivatives synthesized through these methods have shown cytotoxic effects against specific cancer cell lines in preclinical models.
Organic Synthesis Applications
6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride serves as a crucial reagent in the preparation of complex organic molecules. Its role as a building block in multi-step synthesis processes allows chemists to construct more intricate structures through various synthetic pathways.
Synthetic Pathways :
- Oxidative coupling
- Tandem reactions
These pathways facilitate the creation of diverse compounds with potential applications across multiple fields .
Biochemistry Applications
This compound has demonstrated inhibitory activity against enzymes such as urease. Such activity is significant for studying certain diseases and developing enzyme inhibitors.
Sustainable Practices : The utilization of this compound in reactions minimizes waste and avoids hazardous solvents, contributing to more eco-friendly chemical synthesis processes.
Material Science Applications
In material science, derivatives of this compound are synthesized into imidazopyridines which are useful for developing new materials with specific electronic or photonic properties. The synthesis involves condensation and multicomponent reactions to create materials tested for their electronic properties.
Comparative Analysis of Structural Analogues
To highlight the uniqueness of this compound compared to its analogues:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Mono-brominated derivative | Moderate anticancer activity |
| 3-Cyclohexyl-6-bromo-1,2,3,4-tetrahydroquinoline | Cyclohexyl substitution | Enhanced selectivity in enzyme inhibition |
| 3-Methylquinazolinone | Lacks bromination; different reactivity | Antimicrobial properties |
| 6-Bromoquinazoline | Similar core structure; different halogen | Varies widely in biological activity |
The specific bromination pattern at positions 6 and 8 allows for selective functionalization leading to diverse derivatives with distinct biological activities. This makes this compound particularly valuable in medicinal chemistry compared to its analogs .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anti-Cancer Activity : Research has shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. A study reported promising results where synthesized compounds demonstrated effective inhibition of tumor growth in xenograft models.
- Enzyme Inhibition : A case study highlighted the compound's effectiveness in inhibiting urease activity. This inhibition is crucial for developing treatments for conditions like kidney stones where urease plays a role.
- Material Development : Another research project utilized derivatives of this compound to create novel materials with enhanced electronic properties suitable for use in photonic devices.
Mechanism of Action
The mechanism by which 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of halogenated heterocycles, which are often compared based on substituent type, position, and core heterocycle. Key structural analogs identified from the evidence include:
Table 1: Structural Comparison of Tetrahydroquinazoline and Related Derivatives
Key Observations :
- Halogen Effects : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine and fluorine may enhance membrane permeability but reduce aqueous solubility. Fluorine’s electronegativity could improve binding affinity in target proteins .
- Core Heterocycle Differences: The benzoxazine core () introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity compared to nitrogen-rich quinazoline or isoquinoline systems.
- Substituent Stability : The 3-methyl group in the target compound likely offers greater metabolic stability than the 3-allyl group in ’s analog, which is prone to oxidative degradation .
Pharmacological and Physicochemical Implications
- Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for oral bioavailability, as seen in berberine hydrochloride () and amitriptyline hydrochloride ().
Biological Activity
6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride is a compound of interest due to its potential biological activities. This compound belongs to the class of tetrahydroquinazolines, which have been studied for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H12Br2N2Cl
- Molecular Weight : 324.58 g/mol
- CAS Number : 1660957-93-6
Research indicates that 6,8-dibromo derivatives exhibit various biological activities including:
- Antimicrobial Activity : Several studies have reported that tetrahydroquinazoline derivatives possess antimicrobial properties against a range of pathogens.
- Antitumor Activity : Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Cytotoxic effects on MCF-7 and HeLa cells | |
| Enzyme Inhibition | Inhibition of hMAO-A enzyme |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various tetrahydroquinazoline derivatives, including 6,8-dibromo variants. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics. -
Cytotoxicity Assay :
In vitro assays were conducted using human cancer cell lines (MCF-7 breast cancer and HeLa cervical cancer). The results indicated that this compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics. -
Enzyme Interaction :
A detailed kinetic study revealed that the compound acts as a competitive inhibitor of hMAO-A. This finding suggests a mechanism by which it may exert neuroprotective effects or influence mood disorders.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound is still under investigation. Preliminary studies suggest moderate absorption with a half-life conducive to therapeutic use. Toxicological assessments indicate low acute toxicity but necessitate further long-term studies to evaluate chronic exposure risks.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 6,8-Dibromo-3-methyl-1,2,3,4-tetrahydroquinazoline hydrochloride, and how can structural integrity be validated?
- Methodology :
- Synthesis : Multi-step organic synthesis involving bromination of precursor quinazoline derivatives, followed by methylation and hydrochlorination. Recrystallization in polar aprotic solvents (e.g., DMF) is critical for purity.
- Validation : X-ray crystallography confirms stereochemistry and substitution patterns. For example, triclinic crystal systems with unit cell parameters (e.g., , ) provide precise structural data .
- Analytical Techniques : Use NMR (¹H/¹³C) to verify bromine and methyl group positions, and HPLC (≥95% purity threshold) to assess purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- Caution : The compound is for research use only and requires validation for specific applications .
Q. How can researchers ensure reproducibility in purity assessments across batches?
- Methodology :
- Standardized Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Compare retention times against certified reference materials.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks () and isotopic patterns (Br signatures) .
Advanced Research Questions
Q. How can crystallographic data inform structure-activity relationship (SAR) studies for this compound?
- Methodology :
- Crystal Packing Analysis : Examine hydrogen bonding (e.g., N–H⋯Cl interactions) and π-stacking to predict binding modes with biological targets.
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with observed bioactivity .
- Table 1 : Key crystallographic parameters from :
| Parameter | Value |
|---|---|
| 10.2614 Å | |
| 13.1418 Å | |
| 83.764° | |
| Space Group |
Q. What experimental strategies resolve contradictions in reported bioactivity data?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., pH, temperature, solvent) to minimize batch-to-batch variability.
- Comparative Studies : Test derivatives (e.g., halogen-substituted analogs) to isolate the impact of bromine positioning on activity. Reference Pd-catalyzed cross-coupling protocols for derivative synthesis .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools (e.g., ANOVA) to assess significance .
Q. How to develop robust analytical methods for detecting degradation products?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
